N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The compound N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is primarily targeted against Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth or survival .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth or survival . This is evidenced by its IC 50 values, which measure the concentration of the compound required to inhibit 50% of bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring . The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor .
The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the benzothiazole derivative with cyclopentyl isocyanate to form the carboxamide group . The reaction conditions often include the use of organic solvents like dichloromethane or ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides .
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
Uniqueness
N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which may confer distinct biological activities and pharmacokinetic properties . Its fluorine atom can enhance its metabolic stability and binding affinity to target proteins .
Properties
IUPAC Name |
N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c18-12-5-6-14-15(11-12)24-17(20-14)22-9-7-21(8-10-22)16(23)19-13-3-1-2-4-13/h5-6,11,13H,1-4,7-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJDZVOTXJKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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